Mass Spectrometric Differentiation: +5.03 Da Mass Shift Enables Unambiguous Selective Reaction Monitoring
13-cis Retinoic Acid-d5 Methyl Ester exhibits a molecular ion mass shift of +5.03 Da relative to the unlabeled 13-cis Retinoic Acid Methyl Ester, enabling baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk. This mass difference arises from substitution of five hydrogen atoms with deuterium at the 2-methyl (CD3) and 3,3 (CD2) positions of the cyclohexenyl ring . The unlabeled methyl ester has a monoisotopic mass of 314.2246 Da and an average molecular weight of 314.46 g/mol, while the d5-labeled analog has a molecular weight of 319.49 g/mol .
| Evidence Dimension | Molecular weight and mass spectrometric precursor ion m/z |
|---|---|
| Target Compound Data | 319.49 g/mol (average MW); monoisotopic mass 319.2560 Da |
| Comparator Or Baseline | Unlabeled 13-cis Retinoic Acid Methyl Ester (CAS 16760-45-5): 314.46 g/mol; monoisotopic mass 314.2246 Da |
| Quantified Difference | ΔMW = +5.03 Da; Δm/z = +5.0 Th for singly charged species |
| Conditions | Calculated from molecular formulas: C21H25D5O2 (target) vs. C21H30O2 (unlabeled comparator); verified by LC-MS analysis |
Why This Matters
A mass shift of ≥3 Da is the minimum required to avoid isotopic cross-interference between the internal standard and analyte channels in triple quadrupole MS; the +5 Da shift provides a wider safety margin for accurate peak integration and lower limits of quantification.
